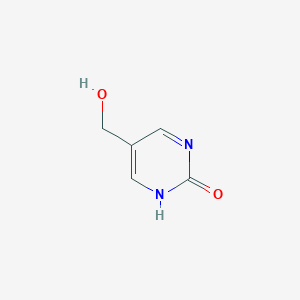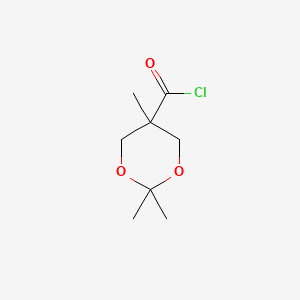
N2-Cyclopropyl-N3-(piperidin-4-yl)quinoxaline-2,3-diamine hydrochloride
Overview
Description
N2-Cyclopropyl-N3-(piperidin-4-yl)quinoxaline-2,3-diamine hydrochloride is a complex organic compound belonging to the quinoxaline family Quinoxalines are heterocyclic compounds with a fused benzene and pyrazine ring, known for their diverse biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N2-Cyclopropyl-N3-(piperidin-4-yl)quinoxaline-2,3-diamine hydrochloride typically involves multiple steps, starting with the formation of the quinoxaline core One common approach is the condensation of 1,2-diaminobenzene with 1,2-dicarbonyl compounds under acidic conditions
Industrial Production Methods: In an industrial setting, the synthesis process is optimized for large-scale production. This involves the use of high-throughput reactors and continuous flow chemistry to ensure consistent quality and yield. Purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions: N2-Cyclopropyl-N3-(piperidin-4-yl)quinoxaline-2,3-diamine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines in the presence of a base.
Major Products Formed:
Oxidation: Formation of quinoxaline-2,3-dione derivatives.
Reduction: Production of reduced quinoxaline derivatives.
Substitution: Introduction of various alkyl or aryl groups at different positions on the quinoxaline ring.
Scientific Research Applications
N2-Cyclopropyl-N3-(piperidin-4-yl)quinoxaline-2,3-diamine hydrochloride has shown promise in several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
N2-Cyclopropyl-N3-(piperidin-4-yl)quinoxaline-2,3-diamine hydrochloride is unique due to its specific structural features, such as the presence of the cyclopropyl and piperidin-4-yl groups. Similar compounds include other quinoxaline derivatives, which may differ in their substituents or functional groups. These differences can lead to variations in their biological and chemical properties.
Comparison with Similar Compounds
Quinoxaline-2,3-diamine
N2-Methyl-N3-(piperidin-4-yl)quinoxaline-2,3-diamine
N2-Ethyl-N3-(piperidin-4-yl)quinoxaline-2,3-diamine
Properties
IUPAC Name |
2-N-cyclopropyl-3-N-piperidin-4-ylquinoxaline-2,3-diamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5.ClH/c1-2-4-14-13(3-1)20-15(18-11-5-6-11)16(21-14)19-12-7-9-17-10-8-12;/h1-4,11-12,17H,5-10H2,(H,18,20)(H,19,21);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAIKXLXOFBATLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NC3=CC=CC=C3N=C2NC4CCNCC4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30671409 | |
| Record name | N~2~-Cyclopropyl-N~3~-(piperidin-4-yl)quinoxaline-2,3-diamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30671409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185319-96-3 | |
| Record name | N~2~-Cyclopropyl-N~3~-(piperidin-4-yl)quinoxaline-2,3-diamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30671409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![Furo[3,4-d]pyrimidin-7(5H)-one](/img/structure/B1500511.png)


![Furo[2,3-C]pyridine-2-carbonyl chloride](/img/structure/B1500520.png)

